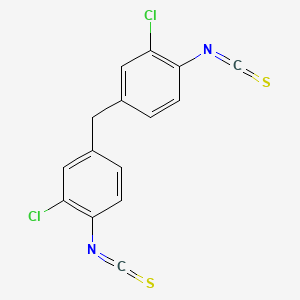

4,4'-Methylenebis(2-chlorophenyl)diisothiocyanate

Vue d'ensemble

Description

“4,4’-Methylenebis(2-chlorophenyl)diisothiocyanate” is a biochemical used for proteomics research . It has a molecular formula of C15H8Cl2N2S2 and a molecular weight of 351.27 .

Molecular Structure Analysis

The molecular structure of “4,4’-Methylenebis(2-chlorophenyl)diisothiocyanate” is represented by the formula C15H8Cl2N2S2 . The average mass is 351.273 Da and the monoisotopic mass is 349.950592 Da .Physical And Chemical Properties Analysis

“4,4’-Methylenebis(2-chlorophenyl)diisothiocyanate” appears as tan-colored pellets or flakes with a faint, amine-like odor . It has a density of 1.44 g/cm3 . The solubility in water is reported as insoluble . The vapor pressure at 20°C is 0.00001 mmHg .Applications De Recherche Scientifique

Conductive Polymers and Electropolymerization

Electropolymerization of methylthio-substituted oligothiophenes has been explored for the synthesis of conducting polymers. Disubstituted derivatives, particularly those with electron-donating methylthio substituents, have shown promise in yielding polymeric films through electropolymerization. This process involves a series of dimerization steps rather than chain propagation, leading to polymers with desirable conductive properties, characterized through voltammetric measurements, conductivity experiments, and spectroelectrochemistry (Smie et al., 1998).

Polymer Functionalization for Dye and Heavy Metal Removal

Graphene oxide has been functionalized with 4-aminothiophenol and 3-aminopropyltriethoxysilane to enhance the sorption efficiencies for methylene blue (MB) and copper (Cu(2+)). This modification introduces sulfydryl (SH) and amino (NH2) groups, significantly improving adsorption capacities and showcasing the potential for environmental cleanup applications (Chen et al., 2016).

Electroactive Polymer Applications

The solution-interface region of soluble poly(3-alkylthiophene) in its oxidized form has been studied to understand the entry of ions and solvent molecules during polymer dissolution. Molecular dynamics and quantum chemical DFT calculations reveal that solvent and BF4 ions can enter the polymer matrix, indicating potential applications in electroactive polymer devices (Morton-Blake & Yurtsever, 2006).

Electrochromic Polymers

New disubstituted propylenedioxythiophene polymers have been synthesized and characterized for use in electrochromic devices. These polymers exhibit solubility in various organic solvents, strong red fluorescence, and significant electrochromic contrast, demonstrating their utility in smart window applications and electronic displays (Reeves et al., 2004).

Safety And Hazards

“4,4’-Methylenebis(2-chlorophenyl)diisothiocyanate” is structurally similar to “4,4’-Methylenebis(2-chloroaniline)” (MOCA), which is a known human bladder carcinogen . MOCA has been shown to cause hepatomas in mice and rats, lung and mammary carcinomas in rats, and bladder cancer in dogs . It is a weak base with a slight odor and is reactive to active metals such as sodium, potassium, magnesium, and zinc .

Propriétés

IUPAC Name |

2-chloro-4-[(3-chloro-4-isothiocyanatophenyl)methyl]-1-isothiocyanatobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8Cl2N2S2/c16-12-6-10(1-3-14(12)18-8-20)5-11-2-4-15(19-9-21)13(17)7-11/h1-4,6-7H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDOSNEJTWBTBOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC2=CC(=C(C=C2)N=C=S)Cl)Cl)N=C=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8Cl2N2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20942877 | |

| Record name | 1,1'-Methylenebis(3-chloro-4-isothiocyanatobenzene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20942877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4'-Methylenebis(2-chlorophenyl)diisothiocyanate | |

CAS RN |

206761-69-5 | |

| Record name | 1,1'-Methylenebis(3-chloro-4-isothiocyanatobenzene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20942877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 206761-69-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B2757624.png)

![(Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-3-(2-methoxyphenyl)-2-thioxothiazolidin-4-one](/img/structure/B2757633.png)

![N-ethyl-N-(4-ethylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2757638.png)